![molecular formula C11H15Cl2N5O2 B2939488 N1-(6-nitroquinazolin-4-yl)propane-1,3-diamine dihydrochloride CAS No. 1798730-04-7](/img/structure/B2939488.png)
N1-(6-nitroquinazolin-4-yl)propane-1,3-diamine dihydrochloride
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Overview
Description
“N1-(6-nitroquinazolin-4-yl)propane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1798730-04-7 . It has a molecular weight of 320.18 . It’s a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N1-(6-nitroquinazolin-4-yl)propane-1,3-diamine dihydrochloride . The InChI code is 1S/C11H13N5O2.2ClH/c12-4-1-5-13-11-9-6-8 (16 (17)18)2-3-10 (9)14-7-15-11;;/h2-3,6-7H,1,4-5,12H2, (H,13,14,15);2*1H .Scientific Research Applications
Catalysis in Ethylene Polymerization
A study by Zhang et al. (2011) explored the synthesis and characterization of nickel complexes using similar nitroarylamine ligands. These complexes exhibited significant catalytic activities in ethylene polymerization, highlighting their potential in polymer science (Zhang, Hao, Sun, & Redshaw, 2011).
DNA Topoisomerase II Inhibitors
Filosa et al. (2009) synthesized bisnaphthalimide derivatives, including compounds related to the chemical , and studied their effects as DNA topoisomerase II inhibitors. This research indicates their potential in developing cancer treatments (Filosa, Peduto, De Micco, De Caprariis, Festa, Petrella, Capranico, & Bifulco, 2009).
Metamagnetic Properties in Chemistry
Chattopadhyay et al. (2007) investigated a nickel(II) complex using a related ligand, which displayed metamagnetic properties. Such studies contribute to the understanding of magnetic materials and their applications (Chattopadhyay, Drew, Díaz, & Ghosh, 2007).
Antimalarial and Antiviral Properties
Mizuta et al. (2023) researched the structural functionalization of a related compound, leading to derivatives with promising antimalarial and antiviral effects. This suggests its potential in infectious disease treatment (Mizuta et al., 2023).
Corrosion Inhibition
Rbaa et al. (2019) synthesized novel heterocyclic compounds based on 8-hydroxyquinoline, which showed efficiency as corrosion inhibitors for mild steel in hydrochloric acid. This application is relevant in materials science and industrial processes (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHistone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
This can result in alterations in gene expression, impacting various cellular processes .
Biochemical Pathways
Given its potential interaction with histone acetyltransferase kat2b, it may influence pathways related togene expression and cellular growth .
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Given its potential interaction with histone acetyltransferase kat2b, it may influence gene expression and cellular growth
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . For instance, certain conditions can enhance or inhibit the compound’s ability to interact with its target, thereby influencing its overall effect.
properties
IUPAC Name |
N'-(6-nitroquinazolin-4-yl)propane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2.2ClH/c12-4-1-5-13-11-9-6-8(16(17)18)2-3-10(9)14-7-15-11;;/h2-3,6-7H,1,4-5,12H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRFDPGUHQMBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-nitroquinazolin-4-yl)propane-1,3-diamine dihydrochloride |
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